molecular formula C7H16N2O B3307793 Methyl[(4-methylmorpholin-2-yl)methyl]amine CAS No. 933752-31-9

Methyl[(4-methylmorpholin-2-yl)methyl]amine

Cat. No.: B3307793
CAS No.: 933752-31-9
M. Wt: 144.21 g/mol
InChI Key: IEHQWJZAQGRTOC-UHFFFAOYSA-N
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Description

“Methyl[(4-methylmorpholin-2-yl)methyl]amine” is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The nitrogen atom in the ring is bonded to a methyl group and a methylene group that is further connected to another methyl group .


Physical and Chemical Properties Analysis

“this compound” has a density of 0.930±0.06 g/cm3 and a boiling point of 189.8±15.0 °C .

Scientific Research Applications

1. Condensing Agent in Amide and Ester Formation

Methyl[(4-methylmorpholin-2-yl)methyl]amine, as a part of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), is used as an efficient condensing agent for the formation of amides and esters. This compound facilitates the condensation of carboxylic acids and amines, leading to the formation of corresponding amides and esters in good yields. This method is practical due to its straightforward procedure under atmospheric conditions, without the need for drying solvents, and the ease of removing by-products by extraction (Kunishima et al., 1999).

2. Synthesis and Characterization in Organic Chemistry

DMTMM, which includes this compound, is synthesized through the coupling of specific triazine and N-methylmorpholine in THF. The compound is fully characterized, showcasing its effectiveness in the condensation process for amides formation, highlighting its importance in organic synthesis (Kunishima et al., 1999).

3. Application in Photoredox Catalysis

In the field of pharmaceuticals, this compound, as a part of N-methylmorpholine, is used in visible light-mediated photocatalysis. This application includes the direct coupling of N-methylmorpholine with unfunctionalized pyridazine, yielding high purity products. This method is significant for medicinal chemistry due to its high yield, selectivity, and the ability to synthesize a range of analogues (Douglas et al., 2014).

4. Analytical Method for Separation and Quantification

An analytical method based on capillary electrophoresis uses this compound as a key compound for the separation and quantification of N-methylmorpholine-N-oxide and its degradation products. This method is applicable in monitoring reaction kinetics and is significant due to its ability to determine components simultaneously even in the presence of large excesses of other substances (Potthast et al., 2000).

Safety and Hazards

“Methyl[(4-methylmorpholin-2-yl)methyl]amine” is classified as a dangerous substance. It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

N-methyl-1-(4-methylmorpholin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-8-5-7-6-9(2)3-4-10-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHQWJZAQGRTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CN(CCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933752-31-9
Record name methyl[(4-methylmorpholin-2-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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